molecular formula C16H13N3O3S B2441396 (2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one CAS No. 219554-77-5

(2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B2441396
CAS No.: 219554-77-5
M. Wt: 327.36
InChI Key: YWAGAWNYNWPBQU-UHFFFAOYSA-N
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Description

“(2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one” is a chemical compound with the molecular formula C16H13N3O3S . It is also known as "(E)-5-(3-nitrobenzyl)-2-(phenylimino)thiazolidin-4-one" .

Scientific Research Applications

Anticancer Activity

(2E)-5-(3-nitrobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one and its analogs have shown potential in cancer treatment. A study by Wu et al. (2006) revealed that certain analogs of this compound can induce apoptosis in cancer cells without affecting normal cells, highlighting their potential as cancer treatments, particularly for P-glycoprotein overexpressing refractory cancers (Wu et al., 2006).

Supramolecular Structures and Interactions

The compound's derivatives also exhibit interesting supramolecular structures and interactions. Cunico et al. (2007) explored the structural properties of similar compounds, focusing on their hydrogen bonding and aromatic π–π stacking interactions (Cunico et al., 2007).

Antimicrobial and Antitubercular Properties

Derivatives of this compound have been synthesized and tested for their antimicrobial and antitubercular properties. Samadhiya et al. (2014) synthesized a series of these compounds and found them effective against certain bacteria and fungi, as well as Mycobacterium tuberculosis (Samadhiya et al., 2014).

Synthesis and Characterization

Studies like that of Djafri et al. (2020) focus on the synthesis and characterization of thiazolidin-4-one derivatives, providing insights into their molecular structure through experimental and theoretical spectroscopic studies (Djafri et al., 2020).

Properties

IUPAC Name

5-[(3-nitrophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-15-14(10-11-5-4-8-13(9-11)19(21)22)23-16(18-15)17-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAGAWNYNWPBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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